

An In-depth Technical Guide to 5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine

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Compound of Interest

Compound Name: **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine**

Cat. No.: **B1323442**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine**, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Compound Identification and Properties

5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is a substituted pyridine derivative. Its core structure features a pyridine ring iodinated at the 5-position and substituted with a pyrrolidine ring at the 2-position.

CAS Number: 494771-62-9[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₁ IN ₂	[2]
Molecular Weight	274.10 g/mol	[1]
Appearance	Solid	
Melting Point	104-109 °C	
Purity	≥97%	[3]
SMILES	lc1ccc(nc1)N2CCCC2	
InChI	1S/C9H11IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2	
InChIKey	PAGIQNSDEQQUIO-UHFFFAOYSA-N	

Spectroscopic Data

Characterization of **5-Iodo-2-(Pyrrolidin-1-yl)Pyridine** typically involves standard spectroscopic techniques. While raw spectral data is not publicly available, suppliers of this compound can provide detailed analytical data including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
- High-Performance Liquid Chromatography (HPLC)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- Ultra-Performance Liquid Chromatography (UPLC)[1]

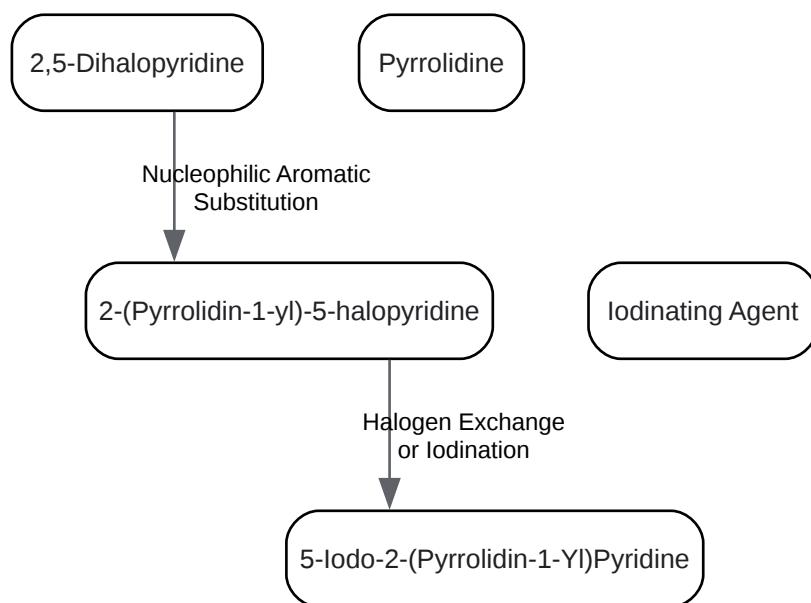
Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Iodo-2-(Pyrrolidin-1-yl)Pyridine** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridines. A

common approach involves the nucleophilic aromatic substitution of a suitable dihalopyridine followed by iodination, or vice-versa.

Proposed Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is a generalized representation and would require optimization for specific reaction conditions, such as temperature, reaction time, and purification methods.



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Caption: Proposed general synthesis workflow for **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine**.

General Experimental Protocol (Hypothetical)

This protocol is illustrative and based on general procedures for similar chemical transformations.

Step 1: Synthesis of 2-(Pyrrolidin-1-yl)-5-bromopyridine

- To a solution of 2,5-dibromopyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.2 eq) and a non-nucleophilic base like potassium carbonate (K_2CO_3) or triethylamine (Et_3N) (2.0 eq).

- Heat the reaction mixture at 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-(pyrrolidin-1-yl)-5-bromopyridine.

Step 2: Iodination of 2-(Pyrrolidin-1-yl)-5-bromopyridine (Halogen Exchange)

- In a sealed tube, dissolve 2-(pyrrolidin-1-yl)-5-bromopyridine (1.0 eq) in a suitable solvent like 1,4-dioxane.
- Add sodium iodide (NaI) (3.0 eq), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 eq), and a ligand like N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).
- Heat the mixture to 110-130 °C for 12-24 hours.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the mixture, dilute with water, and extract with an organic solvent.
- Wash the organic layer, dry, and concentrate.
- Purify the final product by column chromatography or recrystallization to obtain **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine**.

Applications in Drug Development and Medicinal Chemistry

The **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine** scaffold incorporates two key pharmacophores: the pyridine ring and the pyrrolidine moiety. Both are prevalent in numerous FDA-approved drugs

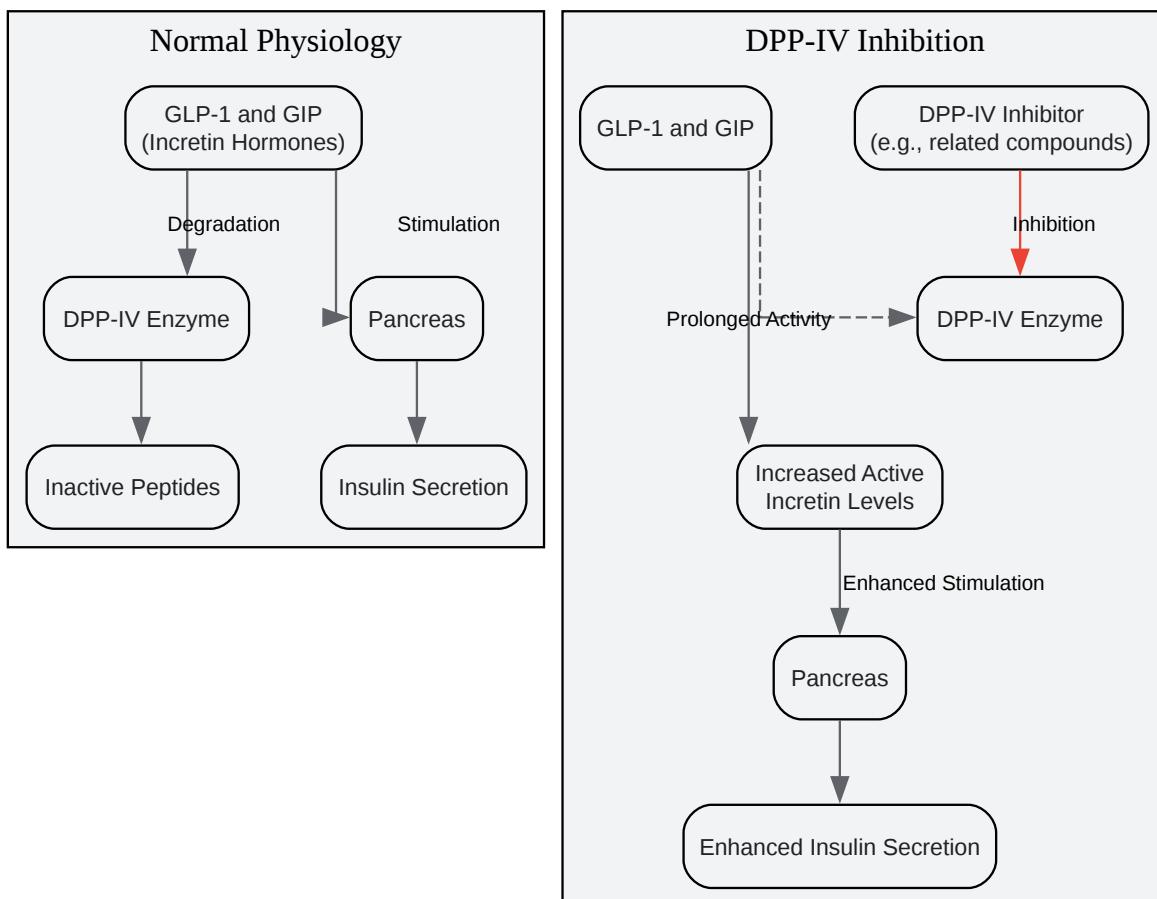
and biologically active compounds.[4][5][6]

- The Pyridine Ring: This versatile azaheterocycle can act as a hydrogen bond acceptor and its electronic properties can be fine-tuned through substitution. It is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antiviral, and CNS-acting agents.[4]
- The Pyrrolidine Ring: This saturated heterocycle provides a three-dimensional structural element, which can be crucial for optimizing interactions with biological targets. The pyrrolidine scaffold is found in drugs targeting central nervous system diseases, cancer, and inflammatory conditions.[5][6]
- The Iodo Group: The iodine atom can serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce additional molecular complexity. It can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets.

Potential Biological Targets and Signaling Pathways

While the specific biological targets of **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine** are not yet reported, structurally related compounds have shown activity against various enzymes and receptors. For instance, substituted cyanopyrrolidines are known inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes treatment.[7] Additionally, certain pyridine derivatives have shown high affinity for sigma receptors (σ Rs), which are implicated in neurological disorders and pain.[8]

The diagram below illustrates the general mechanism of DPP-IV inhibition, a potential area of investigation for compounds with a similar scaffold.



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Caption: Simplified signaling pathway of DPP-IV inhibition.

Safety and Handling

Based on available safety data, **5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine** should be handled with care in a laboratory setting.

- Hazard Codes: Xi (Irritant), Xn (Harmful)[2]
- Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[2]

- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[2]

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Iodo-2-(Pyrrolidin-1-Yl)Pyridine is a chemical building block with significant potential for the development of novel therapeutic agents. Its combination of a functionalized pyridine ring and a pyrrolidine moiety makes it an attractive scaffold for targeting a variety of biological systems. Further research into its synthesis, biological activity, and mechanism of action is warranted to fully explore its potential in drug discovery and development.

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